6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine
Description
Chemical Structure: 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS: Not explicitly provided; see analogs in –16) consists of a benzothiazole core substituted with:
- A bromine atom at position 6,
- Methyl groups at positions 4 and 5,
- An amine group at position 2.
For example, 6-substituted benzothiazol-2-amines are synthesized via cyclization of anilines with potassium thiocyanate and bromine (). The bromine atom in position 6 likely arises from bromination or via pre-functionalized aniline precursors.
Properties
CAS No. |
383131-13-3 |
|---|---|
Molecular Formula |
C9H9BrN2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9BrN2S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3H,1-2H3,(H2,11,12) |
InChI Key |
BNKXRZHWCDGTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C)N=C(S2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the bromination of 4,5-dimethyl-1,3-benzothiazol-2-amine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs
Electronic and Steric Effects
- Bromine vs.
- In 4,7-dimethyl analogs (), methyl groups are farther from the reactive 6-position, enabling easier functionalization.
Physicochemical Properties
Table 2: Comparative Properties
| Property | 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine | 4,5-Dimethyl-1,3-benzothiazol-2-amine | 6-Iodo-1,3-benzothiazol-2-amine |
|---|---|---|---|
| Molecular Weight | ~257.15 g/mol | ~178.25 g/mol | ~264.07 g/mol |
| Polarity | Moderate (Br increases lipophilicity) | Low (no halogen) | High (I increases polarizability) |
| Hydrogen Bonding | Strong (NH₂ group) | Strong (NH₂ group) | Strong (NH₂ group) |
| Thermal Stability | High (Br stabilizes aromatic ring) | Moderate | Low (I may degrade under heat) |
Biological Activity
6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a bromine atom at the 6th position and two methyl groups at the 4th and 5th positions. Its molecular formula is C9H9BrN2S, with a molecular weight of 257.15 g/mol. This compound exhibits properties typical of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating effects.
The specific substitution pattern of this compound influences both its chemical reactivity and biological activity compared to other benzothiazole derivatives. The compound's reactivity is primarily attributed to the presence of the bromine atom and the nitrogen in the benzothiazole ring, which can interact with various biological targets.
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural features may facilitate interactions with bacterial enzymes or cellular components, leading to inhibition of growth in various microbial strains .
- Anticancer Potential : The compound has shown promise in modulating pathways related to cell proliferation and differentiation. Specifically, it may influence signaling cascades such as the MAPK/ERK pathway, which is critical for cancer cell survival and growth.
- Enzyme Modulation : Interaction studies indicate that this compound can bind with various enzymes and proteins. This binding can lead to alterations in enzyme activity, impacting biochemical pathways essential for cellular functions.
Antibacterial Activity
A study conducted on related benzothiazole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds was evaluated using the agar well plate method, showing promising results compared to standard antibiotics like Ciprofloxacin .
| Compound Name | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Higher than Ciprofloxacin | Moderate |
| Compound B | Comparable to Ketonaxol | Higher than Ciprofloxacin |
Anticancer Studies
In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cell lines. The specific mechanisms involve the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the established synthetic routes for 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves bromination of a pre-functionalized benzothiazole precursor. Key steps include:
- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform under reflux (60–80°C) .
- Methylation : Introduction of methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, optimized by controlling temperature (0–25°C) to avoid over-alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >85% purity .
Q. Example Optimization Table :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | NBS | CHCl₃ | 60°C | 78% |
| Methylation | CH₃I | DMF | 0°C | 82% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies methyl (δ 2.1–2.3 ppm) and bromine (deshielding effects on adjacent protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 273.98 (C₉H₁₀BrN₂S) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) ensures >95% purity, with retention time ~8.2 min .
Q. How is the compound screened for preliminary biological activity in antimicrobial or anticancer studies?
- Antimicrobial Assays : Broth microdilution (MIC testing) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with IC₅₀ values ≤25 µg/mL .
- Anticancer Screening : MTT assay on HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines, showing apoptosis induction at 10–50 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine/methyl positions) influence bioactivity in structure-activity relationship (SAR) studies?
- Bromine : Enhances lipophilicity and halogen bonding with bacterial enzymes (e.g., DNA gyrase), improving antimicrobial activity .
- Methyl Groups : Electron-donating effects stabilize π-π interactions in kinase inhibitors (e.g., EGFR), increasing anticancer potency .
Q. SAR Comparison Table :
| Derivative | Modification | MIC (µg/mL) | IC₅₀ (µM, HepG2) |
|---|---|---|---|
| 6-Bromo-4,5-dimethyl | Baseline | 25 | 35 |
| 6-Chloro-4,5-dimethyl | Br → Cl | 40 | 50 |
| 4,5-Dimethyl (no Br) | No Br | >100 | >100 |
Q. How can contradictory data on bromination efficiency (e.g., Br₂ vs. NBS) be resolved experimentally?
Contradictions arise from solvent polarity and byproduct formation:
- Br₂ in Acetic Acid : Generates HBr as a byproduct, requiring neutralization (NaOH) to prevent side reactions .
- NBS in Chloroform : Radical-mediated bromination minimizes HBr, yielding cleaner products (confirmed via TLC monitoring) .
Resolution : Use kinetic studies (UV-Vis monitoring at 280 nm) to compare reaction rates and side-product profiles .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Hydrophilic Derivatives : Introduce -OH or -NH₂ via Suzuki coupling (Pd catalysis) to improve solubility .
- Prodrugs : Acetylate the amine group (acetic anhydride/pyridine) for enhanced membrane permeability .
Case Study : 6-Bromo-4,5-dimethyl-2-acetamide shows 3× higher oral bioavailability in murine models .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Molecular Docking : AutoDock Vina simulations reveal binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) via bromine-thymine interactions .
- Fluorescence Quenching : Stern-Volmer plots confirm static quenching with bovine serum albumin (BSA), indicating strong protein binding (Ksv = 2.5 × 10⁴ M⁻¹) .
Q. How does the compound’s stability vary under different pH and temperature conditions during storage?
- pH Stability : Degrades rapidly at pH >10 (hydrolysis of benzothiazole ring), with <10% decomposition at pH 4–7 (4°C, 6 months) .
- Thermal Stability : TGA shows decomposition onset at 180°C, but DSC reveals polymorphic transitions at 120°C (storage recommendation: <25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
